8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a benzofuran carbonyl group at the 8-position and a 1,2,4-triazole substituent at the 3-position. The 8-azabicyclo[3.2.1]octane scaffold is known for its conformational rigidity, which enhances receptor binding specificity, particularly in neurological and antimicrobial targets .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(17-7-12-3-1-2-4-16(12)24-17)22-13-5-6-14(22)9-15(8-13)21-11-19-10-20-21/h1-4,7,10-11,13-15H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWKIHSHIDAFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4O3)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane typically involves multi-step organic reactionsThe final step involves the coupling of the benzofuran moiety to the intermediate product under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds within the azabicyclo family exhibit significant antimicrobial properties. The incorporation of triazole groups enhances their efficacy against a spectrum of bacteria and fungi. For instance, studies have shown that derivatives of azabicyclo[3.2.1]octane demonstrate potent activity against resistant strains of bacteria, making them promising candidates for new antibiotics .
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. The benzofuran moiety is known for its anticancer potential, and when combined with the azabicyclo structure, it may enhance the selectivity and potency of anticancer agents . Case studies have reported on the synthesis of related compounds that showed promising results in preclinical models of various cancers.
Neuropharmacological Effects
Given its structural features, this compound has been investigated for neuropharmacological applications. The azabicyclo[3.2.1]octane scaffold is linked to neuroactive properties, potentially acting on neurotransmitter systems such as serotonin receptors . Preliminary studies suggest that modifications to the triazole ring can lead to compounds with improved neuroprotective effects.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and SAR is crucial for optimizing the biological activity of this compound.
Structure-Activity Relationship
Research has identified key structural elements that influence biological activity:
- Benzofuran moiety : Contributes to the lipophilicity and cellular uptake.
- Triazole ring : Enhances binding affinity to biological targets.
- Bicyclic framework : Provides a rigid structure that can improve selectivity .
Case Studies
Several case studies highlight the applications of this compound in drug development:
Mechanism of Action
The mechanism of action of 8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzofuran moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 8-azabicyclo[3.2.1]octane core is versatile, allowing substitutions at the 3- and 8-positions. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
*Calculated based on empirical formulas.
Key Observations:
- Sulfonyl vs. Carbonyl: Sulfonyl groups (e.g., 2-bromophenylsulfonyl in ) introduce electron-withdrawing effects, reducing basicity (pKa ~2.79 vs. ~7–9 for tertiary amines) and altering solubility .
- 3-Position Substituents :
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physical Data
Key Insights:
- Synthetic Yields : Derivatives with fluorinated aryl groups (e.g., 4-fluorobenzyl in ) exhibit high yields (65–93%), suggesting robust synthetic routes for similar compounds .
- Thermal Stability : The sulfonyl-substituted analog () has a high predicted boiling point (569.4°C), indicating thermal stability suitable for industrial processing .
Biological Activity
The compound 8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and neuropharmacological properties.
Synthesis and Structural Characterization
The synthesis of the compound typically involves a multi-step process that includes the formation of the azabicyclo structure and subsequent functionalization with the benzofuran and triazole moieties. A common synthetic route utilizes intermediates such as nortropane derivatives, which are reacted with various carbonyl compounds to yield the desired product in high yields .
Structural Features
The molecular structure of this compound can be characterized by:
- Bicyclic Framework : The azabicyclo[3.2.1]octane core provides a rigid structure that is crucial for biological activity.
- Functional Groups : The presence of a benzofuran carbonyl and a triazole ring enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing the azabicyclo framework exhibit significant anticancer properties. For instance, derivatives of this compound were tested against various cancer cell lines, showing promising cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.0 | Inhibition of DNA synthesis |
These results suggest that the compound may interfere with critical cellular processes such as apoptosis and DNA replication, making it a candidate for further development as an anticancer agent .
Neuropharmacological Properties
The azabicyclo structure is known for its central nervous system activity. Compounds derived from this framework have been shown to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases like Alzheimer's disease:
- Mechanism : The compound acts as a γ-secretase modulator, which can influence amyloid-beta peptide production—an important factor in Alzheimer's pathology.
- In Vivo Studies : Animal models demonstrated improved cognitive function when treated with this compound, correlating with reduced amyloid plaque formation in the brain .
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of Alzheimer's disease where it was administered over a period of four weeks:
- Results : Significant reductions in amyloid-beta levels were observed alongside improvements in memory tasks compared to control groups.
- : These findings highlight the potential of this compound as a therapeutic agent for neurodegenerative disorders.
Q & A
Q. What are the key considerations for optimizing the synthesis of 8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane?
- Methodological Answer : Synthesis of azabicyclic compounds often involves multi-step routes, such as coupling benzofuran-2-carbonyl groups to the bicyclic core via nucleophilic substitution or amide bond formation . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
- Temperature control : Reactions are typically conducted at 50–80°C to balance reactivity and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended for isolating high-purity products (≥95%) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry of the triazole substituent (e.g., 1,2,4-triazol-1-yl vs. 1,2,3-triazol-1-yl). Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- HRMS : Confirm molecular formula (e.g., expected [M+H] for CHNO: 321.1345) .
- X-ray crystallography : Resolve stereochemical uncertainties in the bicyclo[3.2.1]octane core (e.g., endo vs. exo substituents) .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data for analogs of this compound?
- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. no activity) may arise from substituent effects. A systematic approach includes:
- Comparative SAR studies : Test analogs with modified substituents (e.g., replacing benzofuran with chroman-2-yl or varying triazole positions) .
- In silico docking : Use molecular dynamics simulations to predict interactions with targets (e.g., CYP450 enzymes or bacterial efflux pumps) .
- Table : Substituent effects on bioactivity:
| Substituent (R) | Biological Activity | Key Interaction | Source |
|---|---|---|---|
| Benzofuran-2-yl | Antifungal (IC = 2.5 µM) | π-π stacking with fungal CYP51 | |
| Chroman-2-yl | Inactive | Poor binding affinity |
Q. What experimental strategies can validate the proposed mechanism of action for this compound?
- Methodological Answer :
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets (e.g., fungal lanosterol demethylase) .
- Gene knockout models : Compare activity against wild-type vs. CYP51-deficient fungal strains to confirm target specificity .
- Metabolomic profiling : Identify downstream metabolic disruptions (e.g., accumulation of lanosterol in treated fungi) via LC-MS/MS .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3), aqueous solubility, and CYP inhibition profiles .
- Bioisosteric replacement : Replace the triazole ring with tetrazole or oxadiazole to enhance metabolic stability while retaining hydrogen-bonding capacity .
- Table : Key computational parameters:
| Parameter | Target Range | Optimization Strategy |
|---|---|---|
| LogP | 2.5–3.5 | Introduce polar groups (e.g., -OH, -OMe) |
| Topological polar surface area | 80–100 Ų | Adjust benzofuran/triazole substituents |
Data Conflict Resolution
Q. How should researchers address variability in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies (e.g., 40% vs. 65%) may stem from:
- Catalyst choice : Pd-mediated couplings (e.g., Suzuki-Miyaura) require rigorous exclusion of oxygen .
- Intermediate stability : Protect labile groups (e.g., triazole) with Boc or Fmoc during synthesis .
- Replication : Reproduce protocols with strict inert atmosphere control (N/Ar) and monitor reaction progress via TLC or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
